

An In-depth Technical Guide to Dimethoxymethylvinylsilane (CAS No. 16753-62- 1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethoxymethylvinylsilane*

Cat. No.: *B103025*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethoxymethylvinylsilane, a versatile organosilicon compound, holds a significant position in materials science and synthetic chemistry. Its unique molecular structure, featuring both a reactive vinyl group and hydrolyzable methoxy groups, allows it to act as a crucial coupling agent, crosslinker, and surface modifier. This guide provides a comprehensive overview of its synonyms, chemical and physical properties, detailed experimental protocols for its synthesis and application, and a summary of its spectroscopic data. The information presented herein is intended to support researchers and professionals in leveraging the full potential of this compound in their work.

Chemical Identity and Synonyms

The compound with the CAS number 16753-62-1 is known by several synonyms. Proper identification is crucial for accurate literature searches and regulatory compliance.

Identifier	Value
CAS Number	16753-62-1 [1]
IUPAC Name	Ethenyl(dimethoxy)methylsilane
Synonyms	Methyldimethoxyvinylsilane, Vinyldimethoxymethylsilane, Dimethoxy(methyl)vinylsilane, Ethenylmethyldimethoxysilane, Silane, ethenyldimethoxymethyl-

Physicochemical Properties

A summary of the key physical and chemical properties of **Dimethoxymethylvinylsilane** is presented in the table below. This data is essential for designing experiments and understanding its behavior in various systems.

Property	Value	Source
Molecular Formula	C ₅ H ₁₂ O ₂ Si	[1]
Molecular Weight	132.23 g/mol	[1]
Appearance	Colorless liquid	[2]
Density	0.889 g/mL at 25 °C	[3]
Boiling Point	103-104 °C	[3]
Refractive Index	1.395 @ 20°C	[3]
Flash Point	15 °C	[3]
Purity	≥ 97%	[3]

Experimental Protocols

Detailed methodologies for the synthesis and a key application of **Dimethoxymethylvinylsilane** are provided below. These protocols are based on established chemical principles and can be adapted to specific laboratory conditions.

Synthesis of Dimethoxymethylvinylsilane via Grignard Reaction

This protocol describes a plausible synthesis route for **Dimethoxymethylvinylsilane** using a Grignard reagent, a common method for forming silicon-carbon bonds.

Reaction Scheme:

Materials:

- Vinylmagnesium chloride (1 M solution in THF)
- Dichloromethyldimethoxysilane
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Anhydrous toluene
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate
- Standard glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

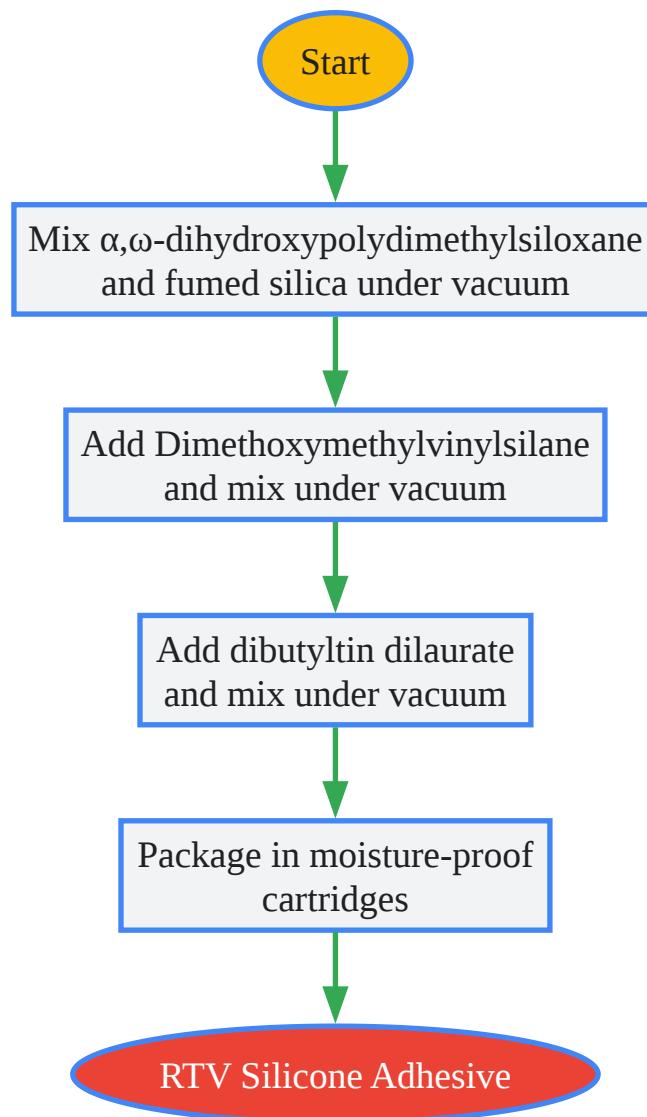
- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with dichloromethyldimethoxysilane dissolved in anhydrous THF under a nitrogen atmosphere.
- Grignard Addition: The flask is cooled to 0 °C in an ice bath. The vinylmagnesium chloride solution is added dropwise from the dropping funnel to the stirred solution of dichloromethyldimethoxysilane over a period of 1-2 hours, maintaining the temperature below 10 °C.
- Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.

- Work-up: The reaction mixture is cooled in an ice bath, and saturated aqueous ammonium chloride solution is slowly added to quench the reaction. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- Purification: The solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield pure **Dimethoxymethylvinylsilane**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Dimethoxymethylvinylsilane**.

Formulation of a Silicone-Based Adhesive


This protocol outlines the preparation of a simple, one-component, room-temperature-vulcanizing (RTV) silicone adhesive using **Dimethoxymethylvinylsilane** as a crosslinking agent.

Materials:

- α,ω-Dihydroxypolydimethylsiloxane (silicone polymer, viscosity ~1000 cSt)
- Fumed silica (as a reinforcing filler)
- Dimethoxymethylvinylsilane** (as a crosslinking agent)
- Dibutyltin dilaurate (as a catalyst)
- Planetary mixer or a similar high-shear mixer

Procedure:

- Base Formulation: In a planetary mixer, α,ω -dihydroxypolydimethylsiloxane and fumed silica are mixed under vacuum until a homogeneous paste is obtained. This step is crucial for de-airing the mixture and ensuring proper dispersion of the filler.
- Addition of Crosslinker: **Dimethoxymethylvinylsilane** is added to the mixture, and mixing is continued under vacuum for a specified period to ensure uniform distribution.
- Catalyst Incorporation: Finally, the catalyst, dibutyltin dilaurate, is added, and the mixture is stirred for a short period under vacuum to complete the formulation.
- Packaging: The resulting adhesive is packaged in moisture-proof cartridges. The curing process initiates upon exposure to atmospheric moisture.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for formulating a silicone adhesive.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Dimethoxymethylvinylsilane**, which are vital for its identification and characterization.

¹H NMR Spectroscopy

Assignment	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
Si-CH ₃	~0.15	s	-
Si-OCH ₃	~3.55	s	-
Si-CH=CH ₂	~5.8-6.2	m	-

Note: The vinyl proton signals (Si-CH=CH₂) typically appear as a complex multiplet due to geminal, cis, and trans couplings.

¹³C NMR Spectroscopy

Assignment	Chemical Shift (ppm)
Si-CH ₃	~ -6.0
Si-OCH ₃	~ 50.0
Si-CH=CH ₂	~ 132.0
Si-CH=CH ₂	~ 138.0

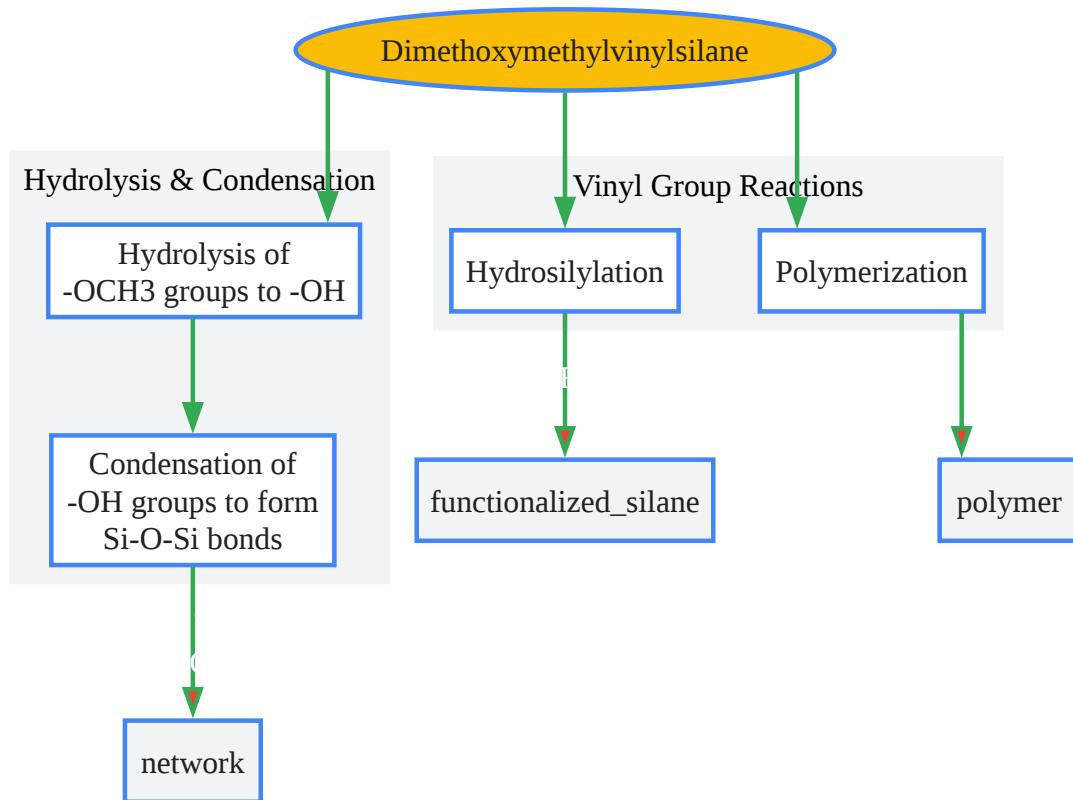
Fourier-Transform Infrared (FTIR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment	Intensity
~3050	=C-H stretch (vinyl)	Medium
~2970, ~2840	C-H stretch (methyl, methoxy)	Strong
~1600	C=C stretch (vinyl)	Medium
~1410	C-H bend (vinyl)	Medium
~1260	Si-CH ₃ symmetric deformation	Strong
~1090	Si-O-C stretch	Very Strong
~800	Si-C stretch	Strong

Mass Spectrometry (MS)

m/z	Proposed Fragment
132	$[M]^+$ (Molecular ion)
117	$[M - \text{CH}_3]^+$
101	$[M - \text{OCH}_3]^+$
75	$[\text{Si}(\text{OCH}_3)_2\text{H}]^+$

Reactivity and Applications


The reactivity of **Dimethoxymethylvinylsilane** is primarily dictated by its two functional groups: the vinyl group and the methoxy groups attached to the silicon atom.

- **Hydrolysis and Condensation:** The methoxy groups are susceptible to hydrolysis in the presence of water, forming silanol (Si-OH) groups. These silanols can then undergo condensation to form stable siloxane (Si-O-Si) bonds, leading to the formation of polymers or crosslinked networks. This is the fundamental chemistry behind its use in RTV silicones and as a coupling agent.
- **Hydrosilylation:** The vinyl group can participate in hydrosilylation reactions, where a Si-H bond adds across the double bond, typically catalyzed by a platinum complex. This reaction is a powerful tool for creating more complex organosilicon structures.
- **Polymerization:** The vinyl group can also undergo free-radical or other types of polymerization.

Due to this versatile reactivity, **Dimethoxymethylvinylsilane** finds applications in:

- **Adhesives and Sealants:** As a crosslinker in RTV silicone formulations.[\[2\]](#)
- **Coatings:** To improve adhesion and durability.
- **Silicone Rubber Production:** As a crosslinking agent to enhance mechanical properties.[\[2\]](#)
- **Surface Modification:** To render surfaces hydrophobic or to introduce reactive sites.

- Composite Materials: As a coupling agent to improve the bond between organic polymers and inorganic fillers.

[Click to download full resolution via product page](#)

Caption: Key reactivity pathways of **Dimethoxymethylvinylsilane**.

Conclusion

Dimethoxymethylvinylsilane is a highly valuable and versatile chemical for a wide range of applications, particularly in the field of materials science. Its dual functionality allows for the creation of robust and durable materials with tailored properties. The information provided in this technical guide, from its fundamental properties to detailed experimental considerations, should serve as a valuable resource for scientists and researchers aiming to innovate with this important organosilicon compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. CN103642452B - Method for preparing silicone sealant - Google Patents [patents.google.com]
- 3. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to Dimethoxymethylvinylsilane (CAS No. 16753-62-1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b103025#dimethoxymethylvinylsilane-synonyms-and-cas-number-16753-62-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com